Cas no 953749-45-6 (N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)

N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide is a synthetic organic compound featuring a phenylacetamide backbone with a fluorophenyl substituent and an aminoethyl functional group. Its structural design enhances binding affinity and selectivity, making it a valuable intermediate in pharmaceutical research, particularly for targeting specific receptor systems. The fluorine substitution improves metabolic stability and bioavailability, while the aminoethyl group offers versatility for further derivatization. This compound is well-suited for applications in medicinal chemistry, including the development of CNS-active agents or enzyme inhibitors. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting rigorous preclinical and analytical studies.
N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide structure
953749-45-6 structure
商品名:N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide
CAS番号:953749-45-6
MF:C16H17FN2O
メガワット:272.317387342453
CID:4667155

N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
    • N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide
    • インチ: 1S/C16H17FN2O/c1-11(18)12-6-4-7-14(9-12)19-16(20)10-13-5-2-3-8-15(13)17/h2-9,11H,10,18H2,1H3,(H,19,20)
    • InChIKey: MSAWHMUMJSILBI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C(N)C)=C1)(=O)CC1=CC=CC=C1F

N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-41673-5.0g
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
5.0g
$650.0 2023-02-10
Enamine
EN300-41673-1.0g
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
1.0g
$225.0 2023-02-10
1PlusChem
1P019UXZ-250mg
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
250mg
$188.00 2025-03-04
1PlusChem
1P019UXZ-100mg
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
100mg
$122.00 2025-03-18
Aaron
AR019V6B-500mg
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
500mg
$266.00 2025-02-08
Aaron
AR019V6B-100mg
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
100mg
$133.00 2025-03-29
A2B Chem LLC
AV38823-500mg
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
500mg
$220.00 2024-07-18
1PlusChem
1P019UXZ-5g
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
5g
$866.00 2024-04-19
Enamine
EN300-41673-0.25g
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
0.25g
$111.0 2023-02-10
Enamine
EN300-41673-0.1g
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
953749-45-6 86%
0.1g
$78.0 2023-02-10

N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide 関連文献

N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamideに関する追加情報

Introduction to N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide (CAS No. 953749-45-6)

N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide, identified by its CAS number 953749-45-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of an amide group and fluorine substituents in the aromatic rings enhances its interaction with biological targets, which is crucial for designing effective pharmaceutical agents. The compound's dual aromatic system, consisting of a phenyl ring and a fluorophenyl group, provides a versatile scaffold for further chemical modifications and derivatization.

In recent years, there has been a growing interest in developing small molecule inhibitors that target specific enzymes and receptors involved in various diseases. N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide has been explored as a potential lead compound in this context. Its ability to modulate the activity of enzymes such as kinases and phosphodiesterases has made it a valuable candidate for preclinical studies. Researchers have been particularly interested in its potential role in treating inflammatory and neurological disorders, where precise modulation of enzymatic activity is essential.

The synthesis of N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the aminoethyl group at the third position of the phenyl ring and the fluorine substituent at the second position of the phenyl ring are critical steps in the synthesis process. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

Evaluation of the pharmacological properties of N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the activity of certain kinases, which are known to be overactive in cancer cells. Additionally, preliminary in vivo studies suggest that this compound exhibits good oral bioavailability and metabolic stability, making it a promising candidate for further development into a therapeutic drug.

The structural features of N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide also make it an attractive scaffold for drug design. The presence of both amide and fluorine groups allows for diverse modifications, enabling researchers to fine-tune its pharmacological profile. For instance, replacing the aminoethyl group with other functional groups or altering the position of the fluorine substituent can lead to compounds with enhanced potency or selectivity.

The role of fluorine atoms in pharmaceutical compounds is well-documented, with their ability to improve metabolic stability and binding affinity. In N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide, the fluorine atom at the 2-position of the phenyl ring contributes to these desirable properties. This makes the compound particularly interesting for developing drugs that require long half-lives and high target specificity.

Ongoing research is focused on understanding the mechanism of action of N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide. By elucidating how this compound interacts with its biological targets, scientists can gain insights into its therapeutic potential and identify possible side effects. Advanced spectroscopic techniques and computational modeling are being used to study these interactions at a molecular level.

The development of novel pharmaceutical agents often involves collaboration between chemists, biologists, and clinicians. N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide serves as an excellent example of how interdisciplinary research can lead to significant advancements in drug discovery. By combining expertise from different fields, researchers can overcome challenges associated with complex molecular structures and optimize drug candidates for clinical use.

In conclusion, N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide (CAS No. 953749-45-6) strong$is a promising compound with potential applications in pharmaceuticals. Its unique molecular structure, combined with its favorable pharmacological properties, makes it an attractive candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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